molecular formula C23H24FN3O5 B2914591 N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide CAS No. 1021111-73-8

N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B2914591
CAS No.: 1021111-73-8
M. Wt: 441.459
InChI Key: RGGZAGAFKGFPKH-UHFFFAOYSA-N
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Description

N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a pyridazinone derivative characterized by:

  • A 6-oxopyridazin-1(6H)-yl core substituted with a 3,4-dimethoxyphenyl group at the 3-position.
  • An ethyl linker connecting the pyridazinone moiety to a propanamide chain.
  • A 2-fluorophenoxy group attached to the propanamide backbone.

The molecular formula is C₂₃H₂₃FN₃O₅ (MW: 440.45 g/mol).

Properties

IUPAC Name

N-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c1-15(32-19-7-5-4-6-17(19)24)23(29)25-12-13-27-22(28)11-9-18(26-27)16-8-10-20(30-2)21(14-16)31-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGZAGAFKGFPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of histone deacetylases (HDACs). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Characteristics

The compound features a complex structure that includes:

  • Pyridazinone moiety : A six-membered ring with nitrogen atoms that is known for its pharmacological properties.
  • Dimethoxyphenyl group : Enhances the compound's lipophilicity and potential interaction with biological targets.
  • Fluorophenoxy group : May contribute to the compound's binding affinity and selectivity.
PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound appears to be multifaceted:

  • Histone Deacetylase Inhibition : The compound has shown potential as an HDAC inhibitor, which is crucial in regulating gene expression and cellular processes such as apoptosis and differentiation in cancer cells. Inhibitors like this can lead to hyperacetylation of histones, resulting in the activation of tumor suppressor genes .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including those from head-neck carcinoma and glioblastoma. For instance, related compounds have demonstrated low nanomolar IC50 values against cancer cell lines, indicating potent activity .
  • Interaction with Biological Macromolecules : The compound is believed to interact with proteins and nucleic acids, potentially altering their functions and contributing to its therapeutic effects.

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of similar compounds:

  • Antiproliferative Activity : A study evaluated several derivatives against cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 0.023 µM against Plasmodium falciparum strains, indicating strong antimalarial activity alongside anticancer potential .
  • Selectivity Index : The selectivity index (SIMRC-5/Pf3D7) was calculated for various compounds, showing that some derivatives possess significant selectivity for cancer cells over normal human cells, which is crucial for reducing side effects in therapeutic applications .

Comparative Analysis Table

Compound NameIC50 (µM)TargetSelectivity Index
This compoundTBDHDAC InhibitionTBD
Related Compound A0.023P. falciparum>2174
Related Compound B0.055Cal27 (head-neck carcinoma)TBD

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Similarities and Variations

All compared compounds share the 6-oxopyridazin-1(6H)-yl scaffold but differ in substituents, linker groups, and terminal functionalities. Key variations include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Pyridazinone Substituent Phenoxy/Other Group Amide Chain Molecular Formula MW (g/mol) IR C=O Peaks (cm⁻¹) Yield (%) Melting Point (°C)
Target Compound 3,4-dimethoxyphenyl 2-fluorophenoxy Propanamide C₂₃H₂₃FN₃O₅ 440.45 N/A N/A N/A
6h () 4-(3-chlorophenyl)piperazin-1-yl N/A Propanamide C₂₇H₂₈ClN₇O₃ 542.00 1650, 1620 54 145–147
Compound 2-fluoro-4-methoxyphenyl N/A Acetamide C₂₀H₁₅F₄N₃O₃ 421.35 N/A N/A N/A
Compound 4-ethoxyphenyl N/A 3-(phenylthio)propanamide C₂₃H₂₅N₃O₃S 423.50 N/A N/A N/A
Compound 1H-1,2,4-triazol-1-yl 3-chlorophenoxy Propanamide C₁₇H₁₇ClN₆O₃ 388.80 N/A N/A N/A

Functional Group Analysis

A. Pyridazinone Substituents
  • 6h () : A 4-(3-chlorophenyl)piperazinyl group introduces a basic nitrogen and chlorine’s electron-withdrawing effect, which may improve solubility and receptor affinity .
  • Compound : The 2-fluoro-4-methoxyphenyl group combines fluorine’s electronegativity with methoxy’s hydrophobicity, possibly altering metabolic stability .
B. Phenoxy/Other Groups
  • Target Compound: The 2-fluorophenoxy group offers moderate electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogues.
C. Amide Chain Modifications
  • Target Compound : The propanamide chain with an ethyl linker balances flexibility and rigidity, optimizing interactions with hydrophobic pockets.
  • Compound : A 3-(phenylthio)propanamide chain introduces a sulfur atom, which may alter redox properties and hydrogen-bonding capacity .

Hypothetical Pharmacological Implications

Lipophilicity : The target compound’s methoxy groups increase lipophilicity (logP ~3.5 estimated) compared to ’s fluorinated analogue (logP ~2.8), suggesting better membrane permeability.

Metabolic Stability: Fluorine in the target’s phenoxy group may reduce CYP450-mediated metabolism relative to ’s chlorinated analogue .

Receptor Binding : The piperazinyl group in 6h () could enhance binding to serotonin or dopamine receptors, whereas the target compound’s dimethoxyphenyl group may favor adrenergic or histaminergic targets .

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